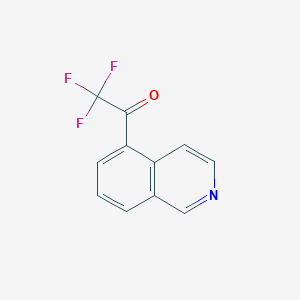
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one typically involves the reaction of isoquinoline derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyltrimethylsilane and isoquinoline-1-carbaldehyde in the presence of a fluoride source such as tetrabutylammonium fluoride. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, followed by warming to room temperature and quenching with dilute hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol: Similar structure but with a diol group instead of a ketone.
2,2,2-Trifluoro-1-(isoquinolin-3-yl)ethan-1-one: Isoquinoline ring substituted at a different position.
Uniqueness
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is unique due to its specific substitution pattern on the isoquinoline ring, which can lead to different reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C11H6F3NO |
|---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-isoquinolin-5-ylethanone |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10(16)9-3-1-2-7-6-15-5-4-8(7)9/h1-6H |
InChI Key |
HZDFEPZTYRZPHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















